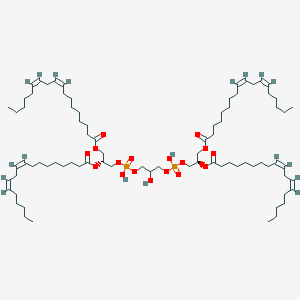

Tetralinoleoyl cardiolipin

Beschreibung

Eigenschaften

Molekularformel |

C81H142O17P2 |

|---|---|

Molekulargewicht |

1449.9 g/mol |

IUPAC-Name |

[(2R)-3-[[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t76-,77-/m1/s1 |

InChI-Schlüssel |

LSHJMDWWJIYXEM-XGJIDDIWSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Structural Foundations and Functional Implications of Tetralinoleoyl Cardiolipin

Unique Dimeric Glycerophospholipid Architecture of Cardiolipin (B10847521)

Cardiolipin (CL) possesses a distinctive dimeric structure, setting it apart from other phospholipids (B1166683). nih.gov It is composed of two phosphatidylglycerol moieties linked by a central glycerol (B35011) bridge. nih.govresearchgate.net This results in a molecule with four acyl chains, a feature that contributes to its unique conical shape and significant functional properties within biological membranes. nih.govresearchgate.net This dimeric arrangement is fundamental to its role in the inner mitochondrial membrane (IMM), where it is synthesized and predominantly located. physiology.orgresearchgate.netstealthbt.com At physiological pH, cardiolipin typically carries a net negative charge, which is important for its interactions with mitochondrial proteins. researchgate.net

Acyl Chain Specificity: The Ubiquity of Four Linoleoyl (18:2) Moieties in TLCL

A defining characteristic of cardiolipin in many mammalian tissues, particularly the heart and skeletal muscle, is the specific nature of its four acyl chains. nih.govnih.gov The most abundant species is tetralinoleoyl cardiolipin (TLCL), in which all four acyl chains are linoleic acid (18:2), an omega-6 polyunsaturated fatty acid. researchgate.netstealthbt.comnih.gov In the healthy mammalian heart, TLCL can constitute up to 80% of the total cardiolipin pool. nih.govmdpi.com This high degree of specificity is not a direct result of its initial synthesis but is achieved through a subsequent "remodeling" process. stealthbt.comnih.govnih.gov This remodeling, primarily carried out by the enzyme tafazzin, ensures the enrichment of linoleic acid in the cardiolipin molecule. nih.govnih.gov The predominance of the tetralinoleoyl species is critical for optimal mitochondrial function. nih.govmdpi.com

Influence of TLCL Structure on Inner Mitochondrial Membrane Biophysical Properties

The unique structure of TLCL has profound effects on the physical characteristics of the inner mitochondrial membrane, influencing its shape, stability, and the function of its embedded proteins.

Role in Regulating Membrane Fluidity and Lipid Bilayer Dynamics

The presence of four unsaturated linoleoyl chains in TLCL significantly influences the fluidity and dynamics of the inner mitochondrial membrane. The double bonds in the linoleic acid chains introduce kinks, preventing tight packing of the phospholipid tails and thereby increasing membrane fluidity. nih.govresearchgate.netelifesciences.org This fluid environment is essential for the lateral diffusion of electron carriers like coenzyme Q and cytochrome c, as well as for the dynamic interactions and assembly of the large protein supercomplexes of the electron transport chain. nih.gov Alterations in the acyl chain composition of cardiolipin can affect membrane fluidity, which in turn can impact the stability and activity of numerous proteins within the inner mitochondrial membrane. mdpi.comnih.gov

Biosynthetic Pathways and Dynamic Remodeling of Tetralinoleoyl Cardiolipin

De Novo Synthesis of Nascent Cardiolipin (B10847521) in Mitochondria

The initial synthesis of the cardiolipin backbone occurs in the inner mitochondrial membrane through a series of enzymatic reactions that build the molecule from basic precursors. nih.gov This process generates a "nascent" form of cardiolipin, which does not yet have its characteristic tetralinoleoyl composition. wikipedia.org

Enzymatic Cascade from Glycerol-3-Phosphate to Phosphatidylglycerol

The de novo synthesis pathway begins with glycerol-3-phosphate and proceeds through several key steps to produce phosphatidylglycerol (PG), a critical precursor for cardiolipin. nih.govwikipedia.org

Formation of Lysophosphatidic Acid (LPA): The pathway is initiated by the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT), which esterifies a fatty acyl-CoA to the sn-1 position, forming lysophosphatidic acid. nih.govpnas.org

Formation of Phosphatidic Acid (PA): LPA is then acylated at the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) to produce phosphatidic acid (PA). nih.gov

Activation to CDP-Diacylglycerol (CDP-DAG): PA is activated by reacting with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CDP-DAG synthase (CDS), also known as phosphatidate cytidylyltransferase, to form the high-energy intermediate cytidinediphosphate-diacylglycerol (CDP-DAG). wikipedia.orgwikipedia.orgdiff.org

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): The activated phosphatidyl group from CDP-DAG is transferred to another molecule of glycerol-3-phosphate by phosphatidylglycerophosphate synthase (PGS1), yielding phosphatidylglycerol phosphate (PGP). wikipedia.orgwikipedia.orgscbt.com

Dephosphorylation to Phosphatidylglycerol (PG): Finally, PGP is dephosphorylated by a phosphatase, such as protein tyrosine phosphatase mitochondrial 1 (PTPMT1), to form phosphatidylglycerol (PG). wikipedia.orgnih.gov

This enzymatic sequence, occurring within the mitochondria, ensures the availability of PG, setting the stage for the final step of nascent cardiolipin synthesis. nih.govwikipedia.org

Acyl Chain Remodeling to Generate Mature Tetralinoleoyl Cardiolipin

Following its initial synthesis, nascent cardiolipin undergoes a crucial two-step remodeling process known as the Lands cycle. This process involves the deacylation of the nascent cardiolipin followed by reacylation with specific fatty acids to achieve its mature, functionally optimal form, which is predominantly tetralinoleoyl cardiolipin (TLCL). wikipedia.orgwikipedia.org This remodeling is essential for maintaining mitochondrial respiratory chain homeostasis. nih.gov

The Critical Function of Tafazzin (TAZ) in Transacylation

Tafazzin, a phospholipid-lysophospholipid transacylase encoded by the TAZ gene, is the primary enzyme responsible for the remodeling of cardiolipin. wikipedia.orgnih.govnih.gov It is located in the mitochondrial intermembrane space, associated with both the inner and outer mitochondrial membranes. nih.govnih.gov Tafazzin catalyzes a CoA-independent transacylation reaction, transferring acyl chains from other phospholipids (B1166683), primarily phosphatidylcholine (PC), to monolysocardiolipin (MLCL). wikipedia.orgnih.gov

The process begins with the deacylation of a nascent cardiolipin molecule to form MLCL. wikipedia.org Tafazzin then facilitates the transfer of a linoleic acid group from a donor phospholipid like PC to the free hydroxyl group on MLCL, regenerating a mature cardiolipin molecule and producing a lysophosphatidylcholine (B164491) (LPC) molecule. nih.govsemanticscholar.org This single-step acyl group transfer is highly specific for linoleic acid. nih.govsemanticscholar.org Studies in Drosophila melanogaster have shown that tafazzin's preference for transferring linoleoyl groups from PC to MLCL is significantly higher—10 times greater than for oleoyl (B10858665) groups and 20 times greater than for arachidonoyl groups. nih.gov Mutations in the TAZ gene lead to impaired cardiolipin remodeling, a deficiency of TLCL, and cause Barth syndrome, a severe multi-system disorder characterized by mitochondrial dysfunction. wikipedia.orgnih.govtandfonline.com

Involvement of Acyl-CoA:Lysocardiolipin Acyltransferase 1 (ALCAT1) and Monolysocardiolipin Acyltransferase (MLCL AT-1)

While tafazzin is the principal remodeling enzyme, two other acyltransferases, Acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1) and Monolysocardiolipin acyltransferase (MLCL AT-1), also participate in the reacylation of MLCL. wikipedia.orgwikipedia.orgfrontiersin.org

Acyl-CoA:Lysocardiolipin Acyltransferase 1 (ALCAT1): Located in the endoplasmic reticulum and mitochondrial associated membranes, ALCAT1 is a CoA-dependent acyltransferase that catalyzes the reacylation of MLCL to cardiolipin. wikipedia.orgencyclopedia.pubmdpi.com However, unlike tafazzin, ALCAT1 exhibits poor selectivity for linoleic acid. wikipedia.org It can incorporate other fatty acids, including very-long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA), into cardiolipin. wikipedia.orgencyclopedia.pubpnas.org This can lead to the formation of cardiolipin species that are more susceptible to oxidative damage, potentially contributing to mitochondrial dysfunction. wikipedia.orgencyclopedia.pubpnas.org Upregulation of ALCAT1 by oxidative stress can create a vicious cycle of reactive oxygen species (ROS) production and cardiolipin peroxidation. wikipedia.orgmdpi.com

Monolysocardiolipin Acyltransferase (MLCL AT-1): This mitochondrial acyltransferase, also known as HADHA, is involved in the CoA-dependent reacylation of MLCL. wikipedia.orgnih.gov MLCL AT-1 shows a preference for linoleoyl-CoA over other acyl-CoAs, such as oleoyl-CoA and palmitoyl-CoA, contributing to the enrichment of linoleic acid in cardiolipin. wikipedia.orgnih.gov Studies have shown that expression of MLCL AT-1 can increase cardiolipin levels and improve mitochondrial function in cells deficient in tafazzin, such as those from Barth syndrome patients, although it may not fully restore the normal cardiolipin molecular species composition. nih.govnih.gov In healthy cells, a reduction in tafazzin expression can lead to a compensatory increase in MLCL AT-1 activity. nih.gov

| Enzyme | Location | Mechanism | Acyl-CoA Dependence | Substrate Specificity | Primary Role |

|---|---|---|---|---|---|

| Tafazzin (TAZ) | Mitochondrial Intermembrane Space | Transacylation (from Phospholipids) | Independent | High preference for Linoleic Acid | Primary remodeling enzyme for TLCL synthesis |

| ALCAT1 | Endoplasmic Reticulum / MAMs | Reacylation (from Acyl-CoA) | Dependent | Poor selectivity for Linoleic Acid; incorporates VLC-PUFAs | Pathological remodeling under oxidative stress |

| MLCL AT-1 | Mitochondria | Reacylation (from Acyl-CoA) | Dependent | Preference for Linoleoyl-CoA | Contributes to Linoleic Acid enrichment |

Mechanisms of Linoleic Acid Acyl Chain Enrichment in TLCL

The highly specific composition of mature cardiolipin, with its four linoleic acid chains, is the result of the concerted action of the remodeling enzymes. wikipedia.orgnyu.edu The de novo synthesis pathway provides the basic cardiolipin structure, but the subsequent remodeling is what establishes the functionally critical tetralinoleoyl form. nih.govwikipedia.org

The primary mechanism for this enrichment is the high substrate specificity of tafazzin. nih.gov It preferentially selects linoleic acid from donor phospholipids like phosphatidylcholine and transfers it to MLCL. nih.govsemanticscholar.org This process effectively swaps out the varied acyl chains of nascent cardiolipin for linoleic acid, gradually enriching the mitochondrial cardiolipin pool with TLCL. nih.govnih.gov

Mechanistic Roles of Tetralinoleoyl Cardiolipin in Mitochondrial and Cellular Homeostasis

Optimization of Oxidative Phosphorylation (OXPHOS) System Function

Tetralinoleoyl cardiolipin (B10847521) is an integral structural component of the ETC complexes. nih.gov It binds directly to Complex I (NADH:ubiquinone oxidoreductase), Complex III (ubiquinol:cytochrome c oxidoreductase), Complex IV (cytochrome c oxidase), and Complex V (ATP synthase), as well as the ADP/ATP carrier. stealthbt.comnih.gov This interaction is not merely associative; TLCL is critical for the correct folding, stability, and quaternary structure of these protein complexes. wikipedia.orgnih.gov For instance, Complex IV requires two associated cardiolipin molecules to maintain its full enzymatic function, while Complexes III and V also depend on cardiolipin for their structural integrity. wikipedia.org

Furthermore, TLCL facilitates the organization of individual ETC complexes into larger, functional assemblies known as supercomplexes or respirasomes. physiology.orgmdpi.com The unique conical shape of TLCL helps create the high membrane curvature within the cristae, which promotes the close packing and stable alignment of the OXPHOS complexes. mdpi.comelifesciences.org Reductions in TLCL levels have been shown to destabilize these supercomplexes, impairing the efficiency of the electron transport chain. physiology.org Studies on neonatal pig hearts with persistent pulmonary hypertension revealed that reduced TLCL levels were directly associated with decreased protein levels of mitochondrial complexes II, III, and IV. physiology.org

The structural support provided by TLCL directly translates into the functional optimization of mitochondrial respiration and ATP synthesis. nih.gov The specific composition of TLCL, rich in linoleic acid, is considered optimal for efficient ETC function and ATP generation. nih.govnih.gov By stabilizing the ETC complexes and their assembly into supercomplexes, TLCL ensures the efficient transfer of electrons from NADH and FADH2 to molecular oxygen. mdpi.com

Research has demonstrated that a diet enriched with linoleic acid, which increases mitochondrial TLCL levels, leads to higher levels of OXPHOS complex proteins (specifically Complexes II and III) and increased oxygen consumption. mdpi.commdpi.com Conversely, a deficiency in TLCL, as seen in certain pathological conditions, impairs the activity of the respiratory chain. physiology.org For example, a reduction in TLCL can disrupt the interface between Coenzyme Q and Complex III, hindering electron flow. elifesciences.org Moreover, the activity of ATP synthase (Complex V) is highly dependent on its interaction with cardiolipin, and disruptions in TLCL content or composition can compromise ATP production. wikipedia.orgnih.gov

Structural Support for Electron Transport Chain (ETC) Complexes (Complexes I, III, IV, V)

Regulation of Inner Mitochondrial Membrane (IMM) Architecture

TLCL plays a pivotal role in shaping and maintaining the complex architecture of the inner mitochondrial membrane, which is essential for creating the necessary environment for oxidative phosphorylation.

The intricate folding of the IMM into structures known as cristae dramatically increases the surface area available for the OXPHOS machinery. The formation and maintenance of these cristae are critically dependent on the biophysical properties of TLCL. nih.govnih.gov The molecule's distinct conical shape, with a small headgroup and four acyl chains, generates negative curvature stress in the lipid bilayer. nih.gov This property is fundamental to stabilizing the highly curved regions of the cristae, such as the narrow tubular junctions and folds. nih.govnih.gov

Disruption of cardiolipin biosynthesis or remodeling leads to profound alterations in cristae morphology, decreased formation of ETC supercomplexes, and impaired respiration. nih.govstealthbt.com Studies using model membranes have shown that vesicles containing cardiolipin can be induced to form cristae-like tubular invaginations simply by altering the local pH, an effect not seen with other phospholipids (B1166683). nih.govmdpi.com In biological systems, conditions characterized by low levels of TLCL, such as Barth syndrome, exhibit greatly distorted mitochondrial morphology and cristae ultrastructure. plos.org

A stable mitochondrial membrane potential (ΔΨm) is a prerequisite for ATP synthesis, as it provides the proton-motive force that drives ATP synthase. TLCL contributes to maintaining this potential through two primary mechanisms. Firstly, by ensuring the structural integrity of the IMM and the proper assembly of protein complexes, it helps to create a membrane that is largely impermeable to protons, thus preventing the dissipation of the proton gradient through leaks. stealthbt.comphysiology.org

Secondly, TLCL has been proposed to act as a "proton trap" at the surface of the IMM. wikipedia.orgnih.govnih.gov Due to its two phosphate (B84403) groups, the cardiolipin headgroup can trap protons, effectively localizing the proton pool near the sites of utilization, such as ATP synthase. wikipedia.orgnih.gov This function helps to buffer pH changes in the intermembrane space and converts the chemical proton gradient into a more stable transmembrane electrical potential, thereby supporting continuous ATP production. nih.gov

Influence on Cristae Morphology and Folding

Modulation of Mitochondrial Protein Interactions and Activities

Beyond its role with the core OXPHOS complexes, TLCL modulates the function of a variety of other mitochondrial proteins, influencing metabolite transport and mitochondrial dynamics.

One of the most well-documented examples is its interaction with the ADP/ATP carrier (ANT), a protein that transports ATP out of the mitochondrial matrix and ADP into it. stealthbt.comnih.govmdpi.com Research has shown that the activity of ANT is optimal only in the presence of tetralinoleoyl-CL; other species of cardiolipin or other phospholipids are significantly less effective. mdpi.comnih.gov This specific requirement underscores the importance of the precise molecular structure of TLCL for the function of key mitochondrial transporters.

TLCL also interacts with proteins involved in shaping the mitochondria themselves. For example, the protein APOOL, a component of the Mitofilin/MINOS complex that determines cristae morphology, has been shown to bind specifically to cardiolipin. plos.org More recent studies have provided direct evidence of interactions between cardiolipin and Optic Atrophy 1 (OPA1), a dynamin-like GTPase that mediates the fusion of the inner mitochondrial membrane and is critical for maintaining cristae structure. researchgate.net These interactions demonstrate that TLCL is not just a passive component of the membrane but an active regulator of the proteins that control mitochondrial architecture and dynamics.

Research Findings on Tetralinoleoyl Cardiolipin's Roles

| Mechanistic Role | Affected Component/Process | Key Research Finding | Citation(s) |

| Structural Support | ETC Complexes (I, III, IV, V) | TLCL is an integral component required for the folding, stability, and quaternary structure of individual ETC complexes. | wikipedia.orgnih.gov |

| Structural Support | ETC Supercomplexes | TLCL's unique shape promotes membrane curvature, facilitating the assembly and stabilization of ETC complexes into functional supercomplexes. | mdpi.comphysiology.orgmdpi.comelifesciences.org |

| Facilitation of Respiration | OXPHOS System | A diet-induced increase in TLCL enhances levels of OXPHOS proteins and increases mitochondrial oxygen consumption. | mdpi.commdpi.com |

| Facilitation of ATP Synthesis | ATP Synthase (Complex V) | TLCL is essential for the optimal activity of ATP synthase, and its depletion impairs ATP production. | wikipedia.orgnih.gov |

| IMM Architecture | Cristae Morphology | The conical shape of TLCL induces negative membrane curvature, which is essential for the formation and stability of cristae folds. | nih.govnih.govstealthbt.commdpi.com |

| IMM Architecture | Mitochondrial Membrane Potential | TLCL ensures membrane integrity to prevent proton leaks and acts as a "proton trap" to maintain the proton-motive force. | wikipedia.orgnih.govstealthbt.com |

| Protein Modulation | ADP/ATP Carrier (ANT) | The transport activity of ANT is optimally and specifically dependent on the presence of tetralinoleoyl-cardiolipin. | stealthbt.commdpi.comnih.gov |

| Protein Modulation | Mitochondrial Dynamics Proteins (OPA1) | TLCL directly interacts with and modulates the activity of OPA1, a key protein in inner membrane fusion and cristae remodeling. | researchgate.net |

Direct Binding and Functional Support of Key Mitochondrial Enzymes

Tetralinoleoyl cardiolipin is integral to the optimal functioning of the electron transport chain (ETC) and ATP synthesis. nih.gov It directly binds to and stabilizes several key enzymatic complexes, ensuring efficient energy conversion. nih.govnih.gov

Key Mitochondrial Enzymes Supported by Tetralinoleoyl Cardiolipin:

| Enzyme/Complex | Function | Role of Tetralinoleoyl Cardiolipin |

| Complex I (NADH:ubiquinone oxidoreductase) | Initiates the electron transport chain by oxidizing NADH. | Binds to and stabilizes the complex, essential for its proper assembly and function. nih.gov |

| Complex III (Cytochrome bc1 complex) | Transfers electrons from coenzyme Q to cytochrome c. | Required to maintain the quaternary structure and functional role of the complex. wikipedia.orgnih.gov |

| Complex IV (Cytochrome c oxidase) | The terminal enzyme of the ETC, transferring electrons to oxygen. | Requires two associated cardiolipin molecules to maintain full enzymatic function. wikipedia.orgnih.gov |

| ATP Synthase (Complex V) | Synthesizes ATP from ADP and inorganic phosphate. | Interacts with and is required for the structural integrity and proper enzymatic activity of the complex. nih.govnih.gov |

| ADP/ATP Carrier (AAC) | Transports ADP into the mitochondrial matrix and ATP out. | The activity of the AAC is optimal only in the presence of tetralinoleoyl-CL. mdpi.com |

Research has demonstrated that the specific composition of cardiolipin, particularly the presence of four linoleic acid chains as in TLCL, is critical. For instance, the activity of the ADP/ATP carrier (ANT) is optimally supported by tetralinoleoyl-CL, with other cardiolipin species being ineffective. mdpi.com This highlights the specificity of the interaction and the importance of TLCL in mitochondrial bioenergetics. A deficiency in TLCL, as seen in Barth syndrome, leads to dysfunctional mitochondria, underscoring its essential role. nih.govrarediseasesjournal.comjacc.org

Regulation of Fatty Acid β-Oxidation Pathways

Tetralinoleoyl cardiolipin also plays a significant role in the metabolism of fatty acids through β-oxidation, a major pathway for energy production in tissues with high energy demands like the heart and skeletal muscle. nih.govfrontiersin.org

Cardiolipin is involved in regulating the enzymes responsible for the breakdown of fatty acids within the mitochondria. nih.govnih.gov Alterations in the composition of cardiolipin, including a decrease in the tetralinoleoyl form, have been linked to impaired fatty acid β-oxidation. nih.gov This is evident in conditions like Barth syndrome, where a deficiency in TLCL is associated with abnormalities in this metabolic pathway. nih.gov Studies on rat models have shown that changes in cardiolipin composition, specifically a shift away from tetralinoleoyl-CL, can alter the entry point of electrons into the respiratory chain from fatty acid oxidation pathways. nih.gov This suggests that TLCL is not just a structural component but an active regulator of mitochondrial fuel utilization.

Participation in Mitochondrial Signaling Pathways

Beyond its structural and metabolic roles, tetralinoleoyl cardiolipin is a key player in mitochondrial signaling, particularly in the pathways leading to programmed cell death and the regulation of intracellular calcium.

Role in Programmed Cell Death (Apoptosis) via Cytochrome c Release

Tetralinoleoyl cardiolipin has a well-established role in the intrinsic pathway of apoptosis. Under normal conditions, cardiolipin helps to anchor cytochrome c to the inner mitochondrial membrane. stealthbt.com However, upon receiving an apoptotic stimulus, a series of events are initiated:

Cardiolipin Oxidation: The interaction between cytochrome c and cardiolipin can lead to the oxidation of cardiolipin's linoleic acid chains, a process that can be catalyzed by cytochrome c itself, which gains peroxidase activity upon binding to cardiolipin. nih.govmdpi.comnih.gov

Cytochrome c Detachment and Release: The oxidation of cardiolipin is believed to weaken its interaction with cytochrome c, leading to the detachment and release of cytochrome c from the inner mitochondrial membrane into the intermembrane space. nih.govfrontiersin.orgresearchgate.net

Outer Membrane Permeabilization: The released cytochrome c, along with other pro-apoptotic factors, contributes to the permeabilization of the outer mitochondrial membrane, often through the action of proteins like Bax and Bak. frontiersin.orgmdpi.com The interaction of cardiolipin with tBID can also facilitate the oligomerization of Bax and Bak. mdpi.com

Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases, culminating in cell death. torvergata.it

The specific molecular species of cardiolipin is crucial in this process. Studies have shown that the generation of singlet molecular oxygen, a reactive oxygen species, during cytochrome c-promoted oxidation is specific to tetralinoleoyl cardiolipin. nih.gov

Interaction with Calcium Homeostasis Mechanisms

Mitochondria are central to cellular calcium homeostasis, sequestering and releasing calcium ions to shape intracellular calcium signals. mdpi.comfrontiersin.org Tetralinoleoyl cardiolipin plays a critical role in this process through its interaction with the mitochondrial calcium uniporter (MCU), the primary channel for calcium entry into the mitochondrial matrix. tamu.edupnas.org

Research has revealed that the stability and function of the MCU are dependent on cardiolipin. tamu.edupnas.org In conditions where cardiolipin levels are low, such as in Barth syndrome, the MCU becomes unstable, leading to impaired mitochondrial calcium uptake. tamu.edupnas.org This disruption in calcium signaling can have profound effects on cellular energy production, as mitochondrial dehydrogenases that are activated by calcium will not be stimulated. tamu.edu Furthermore, the binding of calcium to cardiolipin has been implicated in the disintegration of respiratory chain complex II, leading to the production of reactive oxygen species and cell death. nih.gov Dietary manipulation of fatty acids that alter the composition of cardiolipin, including tetralinoleoyl cardiolipin, has been shown to affect the calcium retention capacity of mitochondria, influencing their susceptibility to the mitochondrial permeability transition pore (MPTP) opening, a key event in some forms of cell death. nih.govplos.org

Advanced Research Methodologies for Tetralinoleoyl Cardiolipin Analysis

Comprehensive Lipid Extraction from Biological Matrices

The initial and one of the most critical stages in the analysis of tetralinoleoyl cardiolipin (B10847521) (TLCL) is its effective extraction from various biological matrices such as tissues, cells, and biological fluids. nih.gov The choice of extraction method is paramount to ensure the quantitative recovery of TLCL while minimizing degradation and contamination from other cellular components. aocs.org

The most widely adopted methods for lipid extraction are the Folch and the Bligh and Dyer procedures. nih.gov Both techniques utilize a biphasic solvent system, typically composed of chloroform (B151607) and methanol (B129727), to partition lipids from more polar molecules like proteins and sugars. nih.gov

The Folch method , first published in 1957, employs a chloroform/methanol (2:1, v/v) mixture. nih.gov This method is particularly effective for solid tissues. nih.gov A subsequent wash with a salt solution removes non-lipid contaminants, with the final chloroform-rich lower phase containing the extracted lipids. aocs.org It is crucial to maintain a precise chloroform-methanol-water ratio (8:4:3) to prevent the loss of polar lipids. nih.gov

The Bligh and Dyer method , introduced in 1959, is a modification of the Folch method and is especially advantageous for biological fluids and tissue homogenates. nih.govgerli.com This technique considers the water already present in the sample as part of the ternary solvent system. aocs.org The process involves adding chloroform and methanol to create a single-phase system for homogenization, followed by the addition of more chloroform and water to induce phase separation. aocs.orggerli.com The lipids, including TLCL, are then recovered from the lower chloroform phase. gerli.com

Modifications to these standard protocols are common to enhance the recovery of specific lipids. For instance, using 1M NaCl instead of water can prevent the binding of acidic lipids to denatured proteins. gerli.com For exhaustive extraction, acidification of the salt solution can improve the recovery of certain phospholipids (B1166683), although this may lead to the degradation of plasmalogens. gerli.com

Alternative "greener" methods have also been developed to address the toxicity of chloroform. One such method is the methyl tert-butyl ether (MTBE) extraction. mdpi.com In this procedure, the less dense MTBE forms the upper organic phase, simplifying the collection of the lipid extract. nih.govmdpi.com This method has shown good recovery for various lipid groups and is more amenable to automation. researchgate.net Another approach involves using a butanol/methanol (BUME) mixture, which also results in the lipid-containing organic layer on top.

Solid-phase extraction (SPE) can be employed as a subsequent clean-up step to further purify the lipid extract before analysis. By using reversed-phase SPE cartridges (like C18), the crude lipid extract can be loaded, and while polar impurities are washed away, the lipids remain bound and can be eluted later with a suitable solvent mixture. nih.gov

The general workflow for TLCL analysis begins with sample collection from sources like tissues, biological fluids, or cell lines. nih.gov This is followed by lipid extraction, after which the sample is ready for chromatographic separation and mass spectrometric analysis. nih.gov

Table 1: Comparison of Common Lipid Extraction Methods for TLCL Analysis

| Method | Key Solvents | Primary Application | Advantages | Disadvantages |

| Folch | Chloroform, Methanol | Solid tissues | High extraction efficiency for a broad range of lipids. nih.gov | Uses toxic chloroform; lipid phase is the lower layer, making collection more difficult. nih.govresearchgate.net |

| Bligh & Dyer | Chloroform, Methanol | Biological fluids, tissue homogenates | Convenient and economical for wet samples. nih.govgerli.com | Lower lipid recovery in samples with high lipid content (>2%); uses toxic chloroform. gerli.com |

| MTBE Extraction | Methyl tert-butyl ether, Methanol | General lipid extraction | "Greener" alternative to chloroform; upper organic phase simplifies collection and automation. nih.govmdpi.comresearchgate.net | MTBE is volatile; potential for water contamination in the organic phase. mdpi.comresearchgate.net |

| BUME Method | Butanol, Methanol | General lipid extraction | Organic layer is on top, simplifying collection. | Potential for water contamination leading to longer drying times. |

Chromatographic Separation Techniques for TLCL Species

Following extraction, chromatographic techniques are employed to separate TLCL from other lipid classes and to resolve different TLCL molecular species. This separation is crucial for accurate quantification and detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of cardiolipins. Both normal-phase (NP) and reverse-phase (RP) HPLC are utilized, often coupled with mass spectrometry (LC-MS). frontiersin.org

Normal-Phase HPLC separates lipids based on the polarity of their head groups. This technique is effective for isolating the entire cardiolipin class from other phospholipids. nih.gov However, it does not typically resolve individual molecular species within the cardiolipin class. nih.gov In this approach, a polar stationary phase (like silica) is used with a non-polar mobile phase.

Reverse-Phase HPLC , conversely, separates lipid species based on the length and degree of unsaturation of their acyl chains. This is the preferred method for separating different molecular species of TLCL. nih.gov In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The addition of an ion-pairing reagent to the mobile phase can improve the separation of cardiolipin species. nih.gov This technique allows for the differentiation and quantification of various cardiolipin molecules, including the specific tetralinoleoyl species.

To determine the specific fatty acid composition of cardiolipin, Gas Chromatography (GC) is employed. This method requires a derivatization step where the fatty acyl chains of TLCL are cleaved and converted into their more volatile fatty acid methyl esters (FAMEs).

The process involves the hydrolysis of the ester bonds in the TLCL molecule, followed by methylation of the released fatty acids. The resulting FAMEs are then separated by GC based on their boiling points and polarity. By comparing the retention times of the sample's FAMEs to those of known standards, the exact fatty acid composition of the original TLCL molecule can be identified and quantified. This is a critical step for confirming that the cardiolipin species is indeed tetralinoleoyl, meaning it is exclusively composed of four linoleic acid chains.

High-Performance Liquid Chromatography (HPLC) with Reverse-Phase and Normal-Phase Approaches

Mass Spectrometry (MS)-Based Lipidomics for TLCL Profiling

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of TLCL, offering high sensitivity and specificity. nih.gov Various MS-based lipidomics strategies are used for both the global profiling and the in-depth structural characterization of TLCL.

Shotgun lipidomics is a powerful, high-throughput approach that allows for the analysis of TLCL molecular species directly from a total lipid extract, bypassing the need for prior chromatographic separation. nih.gov This technique relies on the unique mass-to-charge (m/z) ratio of different lipid molecules for their identification and quantification.

In this method, the lipid extract is directly infused into the mass spectrometer. nih.gov TLCL and other cardiolipins can be identified based on their characteristic doubly charged ions in the mass spectrum. nih.gov By using internal standards, such as a synthetic cardiolipin with known fatty acid chains (e.g., tetramyristoyl cardiolipin), the absolute amount of different TLCL species can be quantified. nih.gov Shotgun lipidomics can be performed on various types of mass spectrometers, including triple quadrupole and quadrupole time-of-flight (QqTOF) instruments, providing both quantitative data and high mass accuracy for confident identification. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for the definitive structural elucidation of TLCL. This technique involves multiple stages of mass analysis. First, a specific ion of interest, such as the doubly charged molecular ion of TLCL, is selected. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed.

The fragmentation pattern of TLCL provides a wealth of structural information. The fragmentation of the doubly charged TLCL ion typically yields singly charged ions corresponding to the loss of a fatty acid, as well as fragments representing the di- and mono-acyl moieties of the molecule. By analyzing the m/z values of these fragment ions, the precise fatty acid composition and their distribution on the glycerol (B35011) backbone of the cardiolipin can be determined. This level of detail is essential for unambiguously identifying the molecule as tetralinoleoyl cardiolipin and distinguishing it from other isomeric cardiolipin species. nih.gov The intensity ratios of the fatty acid fragment ions can sometimes reflect their relative amounts, although this should be interpreted with caution. nih.gov

Ion Mobility Spectrometry (IMS) and Cyclic IMS-MS for Isomer Separation and Identification

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the separation and characterization of lipid isomers, including those of tetralinoleoyl cardiolipin (TLCL). frontiersin.org This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation when coupled with mass spectrometry (IMS-MS). frontiersin.org The combination of IMS with MS is particularly advantageous for lipidomics as it enhances sensitivity and specificity, which is crucial for distinguishing between the structurally similar subspecies of cardiolipin. frontiersin.org

Conventional IMS-MS can be limited in its ability to resolve isomers with very similar structures. frontiersin.org However, the development of cyclic ion mobility mass spectrometry (cIMS-MS) has provided a significant advancement. frontiersin.orgresearchgate.net cIMS-MS utilizes a circular path, allowing ions to make multiple passes. frontiersin.org With each pass, the separation between ions increases, enabling the resolution of closely related isomers, isobaric pairs, and anomers that would otherwise be indistinguishable. frontiersin.org This enhanced separation capability is critical for the detailed analysis of the complex cardiolipin profile found in biological samples. frontiersin.orgresearchgate.net

A key application of cIMS-MS in TLCL analysis is the isolation and identification of its precursor, monolysocardiolipin (MLCL). frontiersin.orgresearchgate.net The ability to separate MLCL from mature cardiolipin is diagnostically important, particularly for conditions like Barth syndrome, which is characterized by an accumulation of MLCL. researchgate.netfrontiersin.org Studies have successfully used cIMS-MS to quantify the MLCL to cardiolipin ratio in biological samples, such as in tafazzin-knockout mice, providing a valid methodology for investigating disease pathology. researchgate.netfrontiersin.org The multi-pass feature of cIMS-MS also allows for the amplification and isolation of less abundant cardiolipin subspecies, enabling a more comprehensive characterization of the cardiolipin profile. researchgate.netfrontiersin.org

The integration of IMS-MS, and particularly cIMS-MS, into lipidomics workflows provides a higher level of detail in the structural analysis of TLCL and its related species. frontiersin.org This technology not only aids in the identification and quantification of different cardiolipin subspecies but also offers the potential to uncover novel isomers and their roles in mitochondrial function and disease. frontiersin.org

Mass Spectrometry Imaging (MSI) for Spatial Distribution Mapping of TLCL

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including tetralinoleoyl cardiolipin (TLCL), directly within tissue sections. galaxyproject.org This label-free method provides both molecular and spatial information, allowing researchers to map the localization of specific lipid species in different anatomical regions. galaxyproject.orgnih.gov Two of the most common soft ionization techniques used for MSI of lipids are matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI). nih.gov

MALDI-MSI is a widely used technique for imaging lipids and has been successfully applied to map the distribution of various cardiolipin species in tissues like the brain. nih.govacs.org This method has been used to visualize and map multiple cardiolipin species, perform structural analysis through tandem mass spectrometry (MS/MS), and demonstrate the non-random distribution of different cardiolipin types in distinct brain areas. acs.org For instance, studies have shown that polyunsaturated cardiolipin species, including TLCL (m/z 1447.964), are enriched in specific brain regions such as the thalamus, hippocampus, and cortex. acs.org The spatial resolution of MALDI-MSI can be adjusted, with studies achieving resolutions of 50-200 micrometers, providing a detailed view of lipid localization. nih.govacs.org

Despite its strengths, MSI has limitations. The abundance of cardiolipin is relatively low compared to other cellular lipids, which can present a challenge for detection. nih.govresearchgate.net Furthermore, MSI techniques may detect fewer lipid species compared to methods like liquid chromatography-mass spectrometry (LC-MS) due to factors such as ion suppression from more abundant lipids. nih.gov To overcome these challenges and improve the detection of cardiolipins, various strategies have been developed, including chemical and enzymatic treatments of the tissue prior to analysis. acs.org

The data generated by MSI is typically represented as a heat map, where the intensity of a specific ion's signal is color-coded and overlaid on a histological image of the tissue. nih.gov This allows for the direct correlation of molecular distribution with tissue morphology. nih.gov The high mass resolution and accuracy of modern mass spectrometers, such as Orbitrap-based systems, coupled with MSI, enable confident annotation of lipid species based on their accurate mass measurements. thermofisher.com

The ability of MSI to map the spatial distribution of TLCL and other cardiolipins provides valuable insights into their roles in tissue-specific functions and pathologies. This technique is instrumental in understanding how the localization of these critical mitochondrial lipids changes in response to disease or injury. researchgate.netnih.gov

Complementary Spectroscopic and Biophysical Approaches

Nuclear Magnetic Resonance (NMR) for TLCL Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural characterization of lipids, including tetralinoleoyl cardiolipin (TLCL). google.comgoogle.com NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure and conformation. nih.govsemanticscholar.org Both ¹H, ¹³C, and ³¹P NMR have been utilized in the analysis of cardiolipin and its analogues. google.comgoogle.com

³¹P NMR is particularly useful for analyzing phospholipids due to the presence of the phosphate (B84403) group in their headgroup. google.com It can provide information on the conformation and dynamics of the phosphodiester linkage in the cardiolipin backbone. semanticscholar.org Studies using ³¹P NMR have contributed to the understanding of the bilayer conformation of cardiolipin and the orientation of its glycerol groups within the membrane. semanticscholar.org

¹H and ¹³C NMR provide detailed information about the fatty acyl chains of TLCL. nih.gov For instance, ¹H NMR can be used to identify and quantify the presence of cis and trans double bonds within the linoleoyl chains. nih.gov The chemical shifts of the bis-allylic and allylic protons are distinct for different isomeric forms, allowing for the characterization of cis-trans isomerization in TLCL. nih.gov

Respirometry for Assessment of Mitochondrial Bioenergetic Function

Respirometry is a key biophysical technique used to assess mitochondrial function by measuring the rate of oxygen consumption. nih.gov This method is crucial for understanding the impact of tetralinoleoyl cardiolipin (TLCL) on mitochondrial bioenergetics, as TLCL is essential for the optimal function of the electron transport chain (ETC) and ATP synthesis. biorxiv.org High-resolution respirometry allows for the detailed analysis of various respiratory states in isolated mitochondria, permeabilized cells, or intact cells. nih.govbiorxiv.org

Studies have shown a direct correlation between the composition of cardiolipin and mitochondrial respiratory function. nih.govresearchgate.net For example, alterations in the levels of TLCL have been linked to changes in basal and maximal respiration. nih.govbiorxiv.org In some experimental models, a reduction in the ratio of TLCL to other cardiolipin species has been associated with decreased mitochondrial respiration. nih.gov Conversely, conditions that lead to an increase in TLCL levels may be associated with preserved or enhanced mitochondrial function. researchgate.net

Respirometry protocols typically involve the sequential addition of various substrates and inhibitors to probe different parts of the ETC. biorxiv.org For instance, substrates for complex I (e.g., glutamate (B1630785) and malate) and complex II (e.g., succinate) are used to assess the function of specific respiratory chain complexes. mdpi.com Inhibitors like oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupler), and rotenone/antimycin A (complex I and III inhibitors, respectively) are used to determine parameters such as ATP-linked respiration, maximal respiration, and proton leak. biorxiv.org

The data obtained from respirometry provides a functional readout of the consequences of changes in TLCL content and composition. nih.govbiorxiv.org This technique is therefore invaluable for linking the molecular details of TLCL to the physiological performance of mitochondria.

Computational and Molecular Dynamics Simulations of TLCL-Containing Membranes

Computational and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of tetralinoleoyl cardiolipin (TLCL) within mitochondrial membranes at an atomic level. biorxiv.orgnih.gov These simulations provide insights into the structural and dynamic properties of lipid bilayers that are often difficult to obtain through experimental methods alone. nih.gov

One of the key findings from MD simulations is the role of TLCL in inducing negative curvature stress in membrane monolayers. biorxiv.orgnih.gov The conical shape of the cardiolipin molecule is thought to contribute to this property, which is important for the architecture of the inner mitochondrial membrane, particularly at the cristae junctions. biorxiv.org Simulations have shown a correlation between the position of TLCL molecules along the bilayer surface and negative curvature deflections. biorxiv.orgnih.gov

Furthermore, MD simulations are used to explore the interactions between TLCL and mitochondrial proteins. biorxiv.org These studies have revealed that TLCL can cluster around membrane-bound proteins, suggesting that it plays a role in stabilizing their structure and function. biorxiv.orgelifesciences.org Coarse-grained (CG) MD simulations, which simplify the representation of molecules to study longer timescale and larger system size phenomena, have also been employed to investigate the dynamics of TLCL in complex membrane environments. biorxiv.org

The insights gained from computational and molecular dynamics simulations are crucial for building a comprehensive understanding of the role of TLCL in mitochondrial membrane organization, dynamics, and function. nih.govgithub.io These theoretical approaches complement experimental data and help to formulate new hypotheses for future investigation.

Pathophysiological Alterations and Mechanistic Contributions of Tetralinoleoyl Cardiolipin in Disease Etiology

Age-Related Dysregulation of TLCL Metabolism

Age-Associated Decline in TLCL Content and Acyl Chain Remodeling Shifts

Aging is accompanied by a notable decrease in the content of cardiolipin (B10847521) in mitochondria across various tissues, including heart, brain, liver, kidney, and skeletal muscle. nih.gov This decline is not merely quantitative; significant qualitative changes in the fatty acid composition of cardiolipin also occur. Specifically, a reduction in the prevalence of tetralinoleoyl cardiolipin (TLCL), the most abundant and functionally crucial species in tissues like skeletal and cardiac muscle, is a consistent finding. researchgate.net In human skeletal muscle, TLCL normally constitutes about 75-80% of the total cardiolipin pool. researchgate.netoup.com With age, there is a shift in the acyl chain composition, with linoleic acid being replaced by other fatty acids. researchgate.net This alteration in the molecular species of cardiolipin is thought to be a key contributor to age-related mitochondrial dysfunction. researchgate.net

Mechanistic Link to Mitochondrial Dysfunction in Sarcopenia

The age-related decline in TLCL is mechanistically linked to the development of sarcopenia, the progressive loss of muscle mass, strength, and function. researchgate.net TLCL is essential for the proper function of the electron transport chain (ETC) and ATP production. nih.govresearchgate.net Its depletion and the associated remodeling of the cardiolipin profile impair mitochondrial bioenergetics, leading to increased production of reactive oxygen species (ROS) and reduced ATP synthesis. researchgate.net This mitochondrial dysfunction is a central hallmark of aging and a primary driver of sarcopenia. nih.gov The peroxidation of cardiolipin by ROS further exacerbates the cycle of mitochondrial damage and functional decline. researchgate.net The hypothesis that TLCL depletion is a root cause of mitochondrial dysfunction in aging muscle suggests that strategies to preserve TLCL levels could be beneficial in mitigating sarcopenia. researchgate.net

Genetic Disorders Affecting Cardiolipin Homeostasis

Barth Syndrome (BTHS): Impaired TLCL Remodeling and Monolysocardiolipin (MLCL) Accumulation Due to TAZ Gene Mutations

Barth syndrome (BTHS) is an X-linked genetic disorder that provides a clear example of the consequences of impaired cardiolipin metabolism. sdbonline.org The syndrome is caused by mutations in the TAZ gene, which encodes the enzyme tafazzin, a phospholipid acyltransferase. sdbonline.org Tafazzin is responsible for the remodeling of newly synthesized cardiolipin into its mature, functionally optimal form, which is predominantly TLCL. sdbonline.orgnih.gov

In individuals with BTHS, the deficiency in functional tafazzin leads to a significant reduction in the cellular levels of cardiolipin, particularly a profound deficiency of TLCL. nih.govsdbonline.org A hallmark of BTHS is the accumulation of monolysocardiolipin (MLCL), an intermediate in the cardiolipin remodeling pathway. pnas.orguva.nl This accumulation of MLCL, coupled with the depletion of mature TLCL, disrupts mitochondrial structure and function, leading to the clinical manifestations of BTHS, which include cardiomyopathy, skeletal myopathy, neutropenia, and growth retardation. sdbonline.orguva.nl The ratio of MLCL to mature cardiolipin is a key diagnostic marker for the disease. nih.gov Research has shown that the accumulation of MLCL is observed in various tissues of BTHS patients, including the heart, muscle, and lymphocytes. uva.nl

Role of ALCAT1 in Pathological TLCL Remodeling in Disease States

While not directly causing a monogenic disorder like BTHS, the enzyme Acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1) plays a significant role in the pathological remodeling of cardiolipin in various disease states. In contrast to the beneficial remodeling mediated by tafazzin, ALCAT1 is implicated in processes that can lead to mitochondrial dysfunction. Further research is ongoing to fully elucidate the specific contributions of ALCAT1 to TLCL alterations in different pathologies.

TLCL Alterations in Cardiovascular Pathologies

In the context of obesity, which is a major risk factor for cardiovascular disease, alterations in cardiolipin have also been noted. While global cardiolipin content may decrease in the skeletal muscle of obese individuals, the fatty acid composition, including the proportion of TLCL, appears to be less affected in muscle tissue. mdpi.com However, in the liver, conditions such as non-alcoholic steatohepatitis (NASH) are associated with a remodeling of cardiolipin that includes a decrease in di-unsaturated fatty acids like those found in TLCL. mdpi.com

Loss of Cardiac TLCL in Heart Failure and Dilated Cardiomyopathy

A significant body of research highlights the depletion of tetralinoleoyl cardiolipin (TLCL), the most prevalent and functionally crucial molecular species of cardiolipin in the healthy mammalian heart, as a key event in the pathogenesis of heart failure and dilated cardiomyopathy. researchgate.netnih.govoup.com Studies on both human patients with dilated cardiomyopathy and animal models, such as the Spontaneously Hypertensive Heart Failure (SHHF) rat, have consistently demonstrated a progressive loss of cardiac TLCL. researchgate.netnih.gov This decline is observed in both interfibrillar and subsarcolemmal mitochondria and correlates with the progression of the disease. researchgate.netnih.gov

The loss of TLCL is not merely a consequence of aging but appears to be a specific response to chronic cardiac overload, a primary driver of heart failure. researchgate.netnih.gov In contrast to pathological conditions, the fraction of TLCL in cardiac mitochondria from aging but otherwise healthy models does not show the same dramatic decrease. researchgate.netnih.gov This suggests that the depletion of TLCL is a specific pathological alteration rather than a general effect of aging. researchgate.netnih.gov Furthermore, research on pediatric patients with idiopathic dilated cardiomyopathy has also revealed a depletion of total cardiolipin and TLCL in the left ventricular myocardium, indicating that these alterations are present across different age groups affected by this condition. nih.govbarthsyndrome.org The underlying mechanisms for this loss are thought to involve derangements in both the biosynthesis and remodeling pathways of cardiolipin. nih.gov

Table 1: Changes in Cardiac TLCL in Heart Failure Models

| Model | Condition | Key Finding | Reference |

|---|---|---|---|

| Human | Dilated Cardiomyopathy | Loss of TLCL in explanted hearts. | researchgate.netnih.gov |

| SHHF Rat | Spontaneous Hypertensive Heart Failure | Progressive loss of TLCL with disease progression. | researchgate.netnih.gov |

| SHHF Rat | Aortic-constriction induced Heart Failure | Accelerated loss of TLCL. | researchgate.netnih.gov |

| Pediatric Patients | Idiopathic Dilated Cardiomyopathy | Depletion of total and TLCL in left ventricle. | nih.govbarthsyndrome.org |

Correlation with Reduced Cytochrome Oxidase Activity and Mitochondrial Respiratory Impairment

The depletion of TLCL in the failing heart is functionally linked to impaired mitochondrial respiration, a critical factor in the decline of cardiac energy production. researchgate.netnih.gov A strong positive correlation exists between the content of TLCL and the activity of cytochrome c oxidase (Complex IV), a key enzyme in the electron transport chain. researchgate.netnih.gov Studies have shown that as TLCL levels decrease in the cardiac mitochondria of SHHF rats, there is a corresponding reduction in cytochrome c oxidase activity, without a change in the total protein levels of the enzyme. researchgate.netnih.gov This indicates that the loss of TLCL directly impacts the functional efficiency of the respiratory chain.

Cardiolipin, particularly the tetralinoleoyl form, is essential for the optimal structure and function of several components of the oxidative phosphorylation system. nih.govphysiology.org It plays a crucial role in the assembly and stability of respiratory supercomplexes, which enhance the efficiency of electron transfer. physiology.org The specific requirement for linoleate-rich cardiolipin for the optimal activity of cytochrome c oxidase has been demonstrated in reconstitution experiments. physiology.org Therefore, the loss of TLCL contributes significantly to the mitochondrial respiratory dysfunction observed in the pathogenesis of heart failure. researchgate.netnih.gov

Impact of Hypoxia and Ischemia on TLCL Depletion in Myocardial Infarction

Hypoxia and ischemia, hallmarks of myocardial infarction, are potent triggers for the depletion of TLCL and subsequent mitochondrial dysfunction. nih.govnih.govx-mol.comresearchgate.net In animal models of myocardial infarction, hypoxia leads to the upregulation of acyl-coenzyme A:lysocardiolipin acyltransferase-1 (ALCAT1), an enzyme that catalyzes the pathological remodeling of cardiolipin. nih.govnih.govx-mol.comresearchgate.net This pathological remodeling results in the depletion of TLCL and the incorporation of other fatty acids, such as docosahexaenoic acid (DHA), into the cardiolipin pool. nih.gov

The upregulation of ALCAT1 expression by myocardial infarction creates a direct link between myocardial hypoxia, oxidative stress, TLCL depletion, and mitochondrial dysfunction. nih.govnih.govx-mol.comresearchgate.net This cascade of events contributes to the development of coronary heart disease and its complications, including dilated cardiomyopathy and left ventricle dysfunction. nih.gov Studies have shown that both genetic ablation and pharmacological inhibition of ALCAT1 can restore TLCL levels, improve mitochondrial respiration, and mitigate the pathological consequences of myocardial infarction. nih.govnih.govx-mol.comresearchgate.net These findings underscore the critical role of TLCL in maintaining cardiac health under ischemic stress. nih.govnih.gov

Metabolic Dysregulation and TLCL Profiles

Deficiency and Acyl Chain Compositional Changes of TLCL in Diabetic Cardiomyopathy

Diabetic cardiomyopathy is characterized by significant alterations in mitochondrial function, where changes in TLCL play a pivotal role. nih.gov Research has shown that diabetes is associated with a depletion of cardiolipin in the myocardium, which is linked to altered substrate utilization and mitochondrial dysfunction. nih.gov Specifically, there is a defective remodeling of cardiolipin in the diabetic heart, leading to an enrichment of docosahexaenoic acid (DHA) in the cardiolipin pool at the expense of linoleic acid. nih.gov This shift in acyl chain composition is significant because TLCL, with its four linoleic acid chains, is crucial for optimal mitochondrial function. oup.commdpi.com

The accumulation of long-chain polyunsaturated fatty acids like DHA in cardiolipin can increase oxidant production and mitochondrial proton leakage. nih.gov Studies using shotgun lipidomics have revealed that alterations in myocardial cardiolipin content and its molecular species composition occur at the very early stages of diabetes, even preceding significant changes in triacylglycerol content. nih.gov This early depletion and altered composition of cardiolipin, particularly the reduction in TLCL, are considered key contributors to the mitochondrial dysfunction that precipitates hemodynamic dysfunction in diabetic cardiomyopathy. nih.gov

Table 2: TLCL Alterations in Diabetic Cardiomyopathy

| Finding | Implication | Reference |

|---|---|---|

| Depletion of myocardial cardiolipin. | Contributes to mitochondrial dysfunction. | nih.gov |

| Enrichment of DHA in cardiolipin. | Pathological remodeling and increased oxidative stress. | nih.gov |

| Early onset of cardiolipin alterations. | Suggests a primary role in disease pathogenesis. | nih.gov |

Abnormalities of TLCL in Nonalcoholic Fatty Liver Disease

Nonalcoholic fatty liver disease (NAFLD) is another metabolic disorder where abnormalities in cardiolipin, including TLCL, are implicated in mitochondrial dysfunction. nih.govwjgnet.comnih.gov While the liver's cardiolipin profile is different from the heart's, with TLCL constituting a significant portion, alterations in its composition are linked to the progression of NAFLD. mdpi.com In NAFLD, mitochondrial dysfunction and oxidative stress are key pathophysiological drivers. wjgnet.comnih.gov The mitochondrial respiratory chain is a major source of reactive oxygen species (ROS), which can damage mitochondrial components, including cardiolipin. nih.govnih.gov

Cardiolipin is particularly susceptible to oxidative damage due to its high content of polyunsaturated fatty acids. nih.gov In the context of NAFLD, changes in the cardiolipin pool, including a decrease in the percentage of linoleate (B1235992) in the inner mitochondrial membrane, have been observed in subjects with nonalcoholic steatohepatitis (NASH), the more severe form of NAFLD. mdpi.com This alteration in acyl chain composition can lead to the detachment of cytochrome c from the inner mitochondrial membrane, impairing electron transport and promoting apoptosis. mdpi.com Lipidomic analyses of mouse livers with western diet-induced NAFLD have shown time-dependent changes in the mitochondrial lipidome, with a notable decrease in cardiolipin, which precedes hepatic fibrosis. scienceopen.comresearchgate.net These findings suggest that modifications in mitochondrial lipids, including TLCL, are an early event in the progression of NAFLD and contribute to mitochondrial dysfunction. scienceopen.com

Role of TLCL in Neurodegenerative Disease Mechanisms

Altered Brain TLCL Content and Subspecies in Parkinson's and Alzheimer's Diseases

Emerging evidence points to significant alterations in the cardiolipin (CL) profile, including species containing linoleic acid like TLCL, in neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). Oxidative stress and lipid peroxidation are considered key contributors to the mitochondrial dysfunction and neuronal loss characteristic of these conditions. encyclopedia.pubphysiology.org

Specific findings in disease models highlight these alterations:

Parkinson's Disease: In a mouse model lacking alpha-synuclein, a protein implicated in PD, the brain exhibited a 22% reduction in cardiolipin mass and a 25% decrease in CL-associated n-6 polyunsaturated fatty acids, which includes the linoleic acid found in TLCL. physiology.org Concurrently, there was a 51% increase in saturated fatty acids within the cardiolipin pool, suggesting a significant shift in its composition. physiology.org Furthermore, studies using rotenone, a toxin that induces Parkinson's-like symptoms, found a significant reduction of oxidizable polyunsaturated fatty acid-containing cardiolipin species in the substantia nigra of rats. nih.gov

These changes suggest that the biosynthetic and remodeling pathways that maintain the specific acyl chain composition of cardiolipin are impaired in these diseases. physiology.orgfrontiersin.org

Table 1: Alterations of Cardiolipin (CL) in Neurodegenerative Disease Models

| Disease Model | Brain Region/Mitochondria Type | Observed Alteration in CL Profile | Reference |

|---|---|---|---|

| Alzheimer's Disease (3xTg-AD mice) | Synaptic Mitochondria | Decline in most representative molecular species; overall content drops. | nih.govwanfangdata.com.cn |

| Parkinson's Disease (alpha-synuclein knockout mice) | Whole Brain | 22% reduction in CL mass; 25% reduction in n-6 polyunsaturated fatty acids. | physiology.org |

| Parkinson's Disease (rotenone-treated rats) | Substantia Nigra | Significant reduction of oxidizable polyunsaturated fatty acid-containing CL species. | nih.gov |

Implications for Mitochondrial Synaptic Dysfunction

The alterations in the TLCL and broader cardiolipin profile have profound implications for the function of mitochondria, particularly at the synapse, which is a site of high energy demand and vulnerability in neurodegenerative diseases. Synaptic mitochondria are critical for powering neurotransmission and maintaining synaptic integrity.

A study in a mouse model of Alzheimer's disease revealed that the decline in cardiolipin content within synaptic mitochondria is directly linked to a severe bioenergetic deficit. nih.govwanfangdata.com.cn This dysfunction was evidenced by a significant drop in brain ATP levels, which primarily resulted from impaired synaptic mitochondrial function. nih.gov Specifically, these mitochondria exhibited a 50% decrease in the activity of Complex I of the electron transport chain and a declined respiratory control ratio, indicating inefficient energy production. nih.govwanfangdata.com.cn

The unique structure of TLCL is optimal for supporting the function of electron transport chain supercomplexes. nih.gov Therefore, its depletion or alteration can lead to destabilized respiratory complexes, increased electron leakage, and consequently, elevated production of reactive oxygen species (ROS), creating a vicious cycle of damage. This impairment of mitochondrial energy metabolism at the synapse is believed to contribute directly to the synaptic loss and cognitive decline that are hallmarks of Alzheimer's disease. nih.govwanfangdata.com.cn

Oxidative Stress-Induced Modifications of Tetralinoleoyl Cardiolipin

Due to its high concentration of polyunsaturated linoleic acid chains and its proximity to the electron transport chain—a major site of reactive oxygen species (ROS) production—TLCL is exceptionally vulnerable to oxidative damage. encyclopedia.pub This oxidation is not a random process but is often catalyzed by specific mitochondrial components, leading to structurally and functionally altered TLCL molecules.

A primary mechanism for TLCL oxidation involves the peroxidase activity of the cytochrome c/cardiolipin complex. nih.gov Under conditions of oxidative stress, cytochrome c, when bound to cardiolipin, gains peroxidase-like activity. nih.govnih.gov This complex utilizes ROS, such as hydrogen peroxide (H₂O₂), to catalyze the peroxidation of TLCL's acyl chains. nih.govnih.gov This process is highly specific; the complex preferentially oxidizes polyunsaturated cardiolipins like TLCL over saturated or monounsaturated forms. cdc.gov

The oxidation of TLCL is not a random event, even when all four acyl chains are identical. researchgate.net Studies using mass spectrometry have identified a range of specific oxidized products. In rotenone-treated lymphocytes, a model for PD-related mitochondrial dysfunction, TLCL was found to oxidize into epoxy- and dihydroxy-derivatives of its C18:2 chains. scispace.com In other experimental systems, TLCL oxidation by hydroxyl radicals (•OH) generated via the Fenton reaction resulted in products containing two, four, six, and even eight additional oxygen atoms. researchgate.net These products include various hydroperoxy derivatives. researchgate.net

Table 2: Examples of Oxidized Species Generated from Tetralinoleoyl Cardiolipin (TLCL)

| Oxidizing System | Major Oxidized Products Identified | Analytical Method | Reference |

|---|---|---|---|

| Rotenone (in human lymphocytes) | Epoxy-C18:2 and Dihydroxy-C18:2 derivatives | LC/MS-based lipidomics | scispace.com |

| Fenton Reaction (H₂O₂ + Fe²⁺) | Hydroperoxy derivatives with +2, +4, +6, +8 oxygen atoms | LC/ESI-MS/MS | researchgate.net |

| Cytochrome c / H₂O₂ | Mono-hydroxy and epoxy-derivatives | Oxidative lipidomics | nih.gov |

| Cytochrome c / H₂O₂ | Bifunctional lipid oxidation products | Not specified | nih.govuni.luresearchgate.net |

Beyond peroxidation, oxidative stress can induce a structural change in the fatty acid chains of TLCL through free-radical-mediated cis-trans isomerization. This process converts the naturally occurring cis double bonds of the linoleic acid chains into more stable trans geometric isomers. sci-hub.st

This isomerization is an unknown process with potential consequences on membrane organization. sci-hub.st The formation of mono-trans cardiolipin (MT-CL) and other trans-isomers has been demonstrated experimentally using thiyl radicals, which can be generated under conditions mimicking biological radical stress. sci-hub.st This change in geometry from cis to trans is significant because it alters the packing of the lipid molecules within the mitochondrial membrane. Liposomes containing trans isomers of cardiolipin have been shown to have a smaller diameter, indicating a tighter packing of the lipid layer compared to their all-cis counterparts. sci-hub.st This modification represents a distinct pathway of molecular damage to mitochondrial lipids with potential impacts on membrane-dependent functions. sci-hub.st

The oxidation of TLCL is a critical event in the initiation of apoptosis (programmed cell death). The accumulation of oxidized TLCL products is a key requirement for the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govresearchgate.net This occurs through two primary consequences:

Altered Membrane Permeability: Oxidized cardiolipin is a major contributor to the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane. encyclopedia.pub The opening of the mPTP dissipates the mitochondrial membrane potential, uncouples the electron transport chain, and leads to mitochondrial swelling and rupture. The binding of calcium ions (Ca²⁺) to cardiolipin, especially oxidized cardiolipin, is thought to promote conformational changes that favor mPTP opening. encyclopedia.pub

Release of Cytochrome c: In its non-oxidized state, TLCL acts as an anchor, binding cytochrome c to the inner mitochondrial membrane where it functions in electron transport. mdpi.com However, oxidized TLCL has a much lower affinity for cytochrome c. nih.govmdpi.com This weakened interaction facilitates the detachment of cytochrome c from the membrane. nih.govmdpi.com This detached cytochrome c is then released into the cytosol, a pivotal event that triggers the activation of caspases and commits the cell to the apoptotic pathway. nih.govmdpi.com Studies have shown that liposomes containing oxidized TLCL can cause dose-dependent cell death when applied to neurons, an effect not seen with non-oxidized TLCL.

Generation of Geometric (Trans) Isomers of TLCL

Other Mechanistic Associations of TLCL Dysregulation

The pathological consequences of TLCL dysregulation extend beyond neurodegenerative diseases. A prominent example is its role in the development and progression of heart failure. The healthy mammalian heart is particularly rich in TLCL, where it constitutes the vast majority of the cardiolipin pool and is essential for the high metabolic demands of cardiac muscle. researchgate.netnih.gov

Studies on both human patients with dilated cardiomyopathy and animal models of heart failure have consistently shown a significant loss of TLCL. researchgate.netnih.gov This depletion of TLCL is not a feature of normal aging but is a specific response to chronic cardiac overload and pathology. mdpi.comnih.gov The decrease in TLCL content correlates directly with reduced activity of cytochrome c oxidase (Complex IV), a critical enzyme in the electron transport chain, indicating a direct link between TLCL loss and impaired mitochondrial respiration in the failing heart. researchgate.netnih.gov This bioenergetic decline is a central mechanism in the pathogenesis of heart failure. nih.govmdpi.com Restoring TLCL levels through dietary means, such as a diet rich in linoleic acid, has been shown to improve mitochondrial function in animal models. nih.gov

Furthermore, in conditions like Barth syndrome, a genetic disorder caused by mutations in the TAZ gene, the remodeling of cardiolipin is impaired. This leads to a severe deficiency of mature TLCL and an accumulation of precursor forms like monolysocardiolipin. nih.govnih.gov The resulting mitochondrial dysfunction manifests as cardiomyopathy and skeletal muscle weakness, underscoring the critical, tissue-specific importance of maintaining a healthy and mature TLCL pool. nih.gov

Persistent Pulmonary Hypertension and Mitochondrial Complex Dysfunction

Persistent pulmonary hypertension of the newborn (PPHN) is a critical condition characterized by elevated pulmonary vascular resistance, leading to right ventricular (RV) hypertrophy and subsequent heart failure. physiology.orgphysiology.orgnih.gov Emerging research highlights the significant role of mitochondrial dysfunction in the pathogenesis of PPHN, with a particular focus on the alterations in the mitochondrial-specific phospholipid, cardiolipin, and its most abundant molecular species, tetralinoleoyl cardiolipin (TLCL). physiology.orgphysiology.orgnih.gov

Cardiolipin is indispensable for maintaining the structure and function of the inner mitochondrial membrane, including the proper assembly and activity of the electron transport chain (ETC) complexes, which are crucial for cellular energy production. nih.govnih.govnih.gov The mature, functional form of cardiolipin is predominantly TLCL, which contains four linoleic acid acyl chains. nih.gov

A study investigating newborn piglets with hypoxia-induced PPHN revealed significant changes in cardiolipin metabolism and mitochondrial function in the heart. physiology.orgphysiology.orgnih.gov The research demonstrated that PPHN leads to a reduction in the biosynthesis and remodeling of cardiolipin in both the right and left ventricles. physiology.orgnih.gov This impairment results in a notable decrease in the levels of TLCL. physiology.orgnih.gov

The reduction in TLCL is directly associated with diminished activity of mitochondrial complex II and III of the ETC. physiology.orgphysiology.orgnih.gov Furthermore, the protein levels of mitochondrial complexes II, III, and IV were also found to be reduced in the RV of the PPHN-affected piglets. physiology.orgnih.gov These findings suggest that the alterations in cardiolipin metabolism, specifically the depletion of TLCL, are a key contributor to the mitochondrial respiratory chain dysfunction observed in the hypertrophied RV during the progression of PPHN. physiology.orgphysiology.org This mitochondrial impairment likely plays a crucial role in the rapid development of RV dysfunction and heart failure in newborns with PPHN. physiology.orgphysiology.org

The following table summarizes the key findings from the study on PPHN in neonatal piglets:

| Parameter | Organ | Observation in PPHN | Reference |

| Tetralinoleoyl Cardiolipin (TLCL) Levels | Right Ventricle (RV) and Left Ventricle (LV) | Decreased | physiology.orgnih.gov |

| Cardiolipin Biosynthesis and Remodeling | RV and LV | Reduced | physiology.orgnih.gov |

| Mitochondrial Complex II + III Activity | RV | Reduced | physiology.orgphysiology.orgnih.gov |

| Mitochondrial Complex II, III, and IV Protein Levels | RV | Reduced | physiology.orgnih.gov |

| Heart-to-body weight ratio | - | Increased | physiology.orgphysiology.org |

| RV-to-LV plus septum weight ratio | - | Increased | physiology.orgphysiology.org |

Lipidomic Abnormalities of Cardiolipin in Cancer

The Warburg theory of cancer, proposed by Otto Warburg, posits that a fundamental aspect of cancer is the shift from aerobic respiration to glycolysis for energy production, even in the presence of oxygen. nih.govwikipedia.org This metabolic reprogramming is often linked to mitochondrial dysfunction. nih.govnih.gov Recent lipidomic studies have provided evidence supporting this theory by identifying significant abnormalities in cardiolipin content and composition within tumor mitochondria. nih.govnih.govmdpi.com

Cardiolipin is almost exclusively located in the inner mitochondrial membrane and is vital for numerous mitochondrial functions, including energy metabolism and apoptosis (programmed cell death). nih.govresearchgate.net The specific molecular species of cardiolipin, particularly the mature form, tetralinoleoyl cardiolipin (TLCL), are critical for these functions. nih.govnih.gov

In hepatocellular carcinoma (HCC), the total cardiolipin content was observed to decrease as the cancer progressed. nih.gov Furthermore, in liver cancer cell lines, the levels of TLCL were found to be reduced, while the levels of saturated and monounsaturated cardiolipin species were increased compared to non-cancerous cells. nih.gov This alteration in the acyl chain composition of cardiolipin is significant because a decrease in polyunsaturated fatty acyl chains can diminish the potential for oxidative modifications of cardiolipin that are necessary to trigger the apoptotic response. nih.gov

The observed abnormalities in cardiolipin are associated with reduced activities of the electron transport chain complexes, further supporting the link between mitochondrial lipid alterations and the bioenergetic shift in cancer cells. nih.gov The dysregulation of cardiolipin metabolism can also impact other mitochondrial processes, such as mitophagy (the selective removal of damaged mitochondria) and the release of pro-apoptotic factors like cytochrome c. mdpi.com

The following table summarizes the observed lipidomic abnormalities of cardiolipin in different cancers:

| Cancer Type | Observation | Implication | Reference |

| Mouse Brain Tumors | Decreased total cardiolipin content; abundance of immature molecular species and deficiency of mature species. | Defects in cardiolipin synthesis and remodeling; associated with reduced electron transport chain activity. | nih.govnih.gov |

| Hepatocellular Carcinoma (HCC) | Gradual decrease in total cardiolipin content during HCC progression. | Impaired mitochondrial function. | nih.gov |